4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Description
4-{4-[3-(Methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic organic compound featuring a piperazine moiety linked to a thiane-1,1-dione core via a benzoyl group substituted with a methylsulfanyl (SCH₃) group at the 3-position. This compound is part of a broader class of piperazine derivatives, which are frequently explored in medicinal chemistry for their versatility in modulating receptor binding and pharmacokinetic profiles .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOUUKGDJKURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzoic acid with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with thionyl chloride to introduce the thiane-1,1-dione moiety. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the thiane-1,1-dione moiety can be reduced to alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acyl Groups
Compounds sharing the 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione core but differing in acyl substituents highlight the role of aromatic substitution on biological activity. For example:
Piperazine-Linked Heterocyclic Derivatives
Piperazine-thiazole hybrids (e.g., urea derivatives in ) demonstrate the impact of secondary pharmacophores:
Unlike these urea-thiazole derivatives, the target compound lacks a urea linkage but retains the piperazine-thiane-dione framework, which may favor different target interactions (e.g., sulfone-driven polar interactions vs. urea hydrogen bonding) .
Pyrrolidine-2,5-dione Analogues
Pyrrolidine-2,5-dione derivatives (e.g., ) with piperazine substituents exhibit serotonin receptor activity:
| Compound (from ) | Core Structure | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
|---|---|---|---|
| 5 | Spiro-cyclohexane-pyrrolidine-dione | Moderate | 27 |
| 7 | Spiro-cyclohexane-pyrrolidine-dione | Moderate | 15 |
The thiane-1,1-dione core in the target compound differs from the pyrrolidine-2,5-dione scaffold, which may alter conformational flexibility and receptor binding. Notably, the sulfone group in thiane-dione could enhance solubility compared to pyrrolidine-dione derivatives .
Simplified Structural Analogues
Simpler analogues such as 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride ( ) lack the benzoyl group, reducing molecular complexity but retaining the core sulfone-piperazine motif.
Biological Activity
The compound 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a member of the piperazine class of compounds. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound has a complex structure characterized by the presence of a thiane ring and a piperazine moiety, which are known to influence its biological interactions. The molecular formula is , and its IUPAC name is 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione.
Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, studies on piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's potential to interact with various cellular pathways could be evaluated through:
- Cell Viability Assays : Using MTT or similar assays to determine the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanistic Studies : Investigating pathways such as the G2/M cell cycle arrest and apoptosis induction mechanisms.
Antinociceptive Properties
The antinociceptive activity of related piperazine compounds has been documented. Studies have shown that these compounds can modulate pain responses in animal models. The following methods could be employed to evaluate this activity:
- Pain Models : Utilizing the chronic constriction injury (CCI) model in rodents to assess the efficacy of the compound in reducing neuropathic pain.
- Behavioral Tests : Conducting von Frey and hot plate tests to measure pain sensitivity and response to treatment.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds, providing insights into possible effects of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione:
The precise mechanisms through which 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione exerts its biological effects remain to be fully elucidated. However, potential mechanisms may include:
- Receptor Interaction : Binding to specific receptors involved in pain modulation or cancer cell signaling.
- Enzyme Inhibition : Inhibiting enzymes that facilitate tumor growth or pain pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
